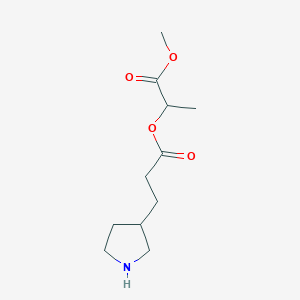![molecular formula C54H70O2P2 B12907829 (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its unique structure, which includes a dioxecine ring system and dicyclohexylphosphine groups, making it a valuable tool in asymmetric synthesis and other chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) typically involves the following steps:
Formation of the Dioxecine Ring: The dioxecine ring is synthesized through a series of cyclization reactions involving diphenyl precursors.
Attachment of Phosphine Groups: The dicyclohexylphosphine groups are introduced via a nucleophilic substitution reaction, where the dioxecine ring acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the dicyclohexylphosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in biochemical studies involving enzyme catalysis.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) involves its role as a ligand in catalytic processes. The dioxecine ring and phosphine groups coordinate with metal centers, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
(14aR)-1,14-Bis(diphenylphosphino)-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine: Another chiral phosphine ligand with a similar dioxecine ring structure.
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(diphenylphosphine): A variant with diphenylphosphine groups instead of dicyclohexylphosphine.
Uniqueness
The uniqueness of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) lies in its combination of the dioxecine ring and dicyclohexylphosphine groups, which provide distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
Propiedades
Fórmula molecular |
C54H70O2P2 |
|---|---|
Peso molecular |
813.1 g/mol |
Nombre IUPAC |
dicyclohexyl-[[18-(dicyclohexylphosphanylmethyl)-4,17-diphenyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl]methyl]phosphane |
InChI |
InChI=1S/C54H70O2P2/c1-7-21-41(22-8-1)47-33-35-51-53(49(47)39-57(43-25-11-3-12-26-43)44-27-13-4-14-28-44)54-50(40-58(45-29-15-5-16-30-45)46-31-17-6-18-32-46)48(42-23-9-2-10-24-42)34-36-52(54)56-38-20-19-37-55-51/h1-2,7-10,21-24,33-36,43-46H,3-6,11-20,25-32,37-40H2 |
Clave InChI |
JRURRVZSMODODJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(CC2=C(C=CC3=C2C4=C(C=CC(=C4CP(C5CCCCC5)C6CCCCC6)C7=CC=CC=C7)OCCCCO3)C8=CC=CC=C8)C9CCCCC9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


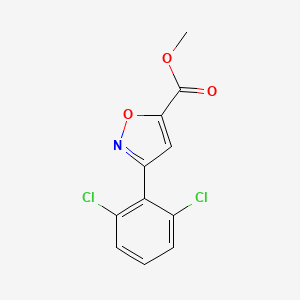
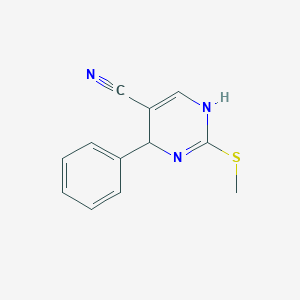
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
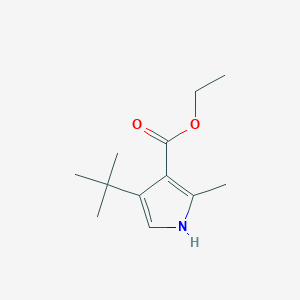
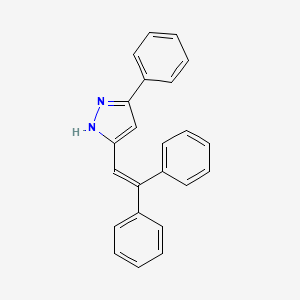
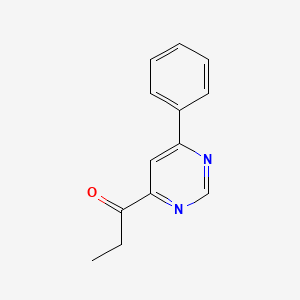
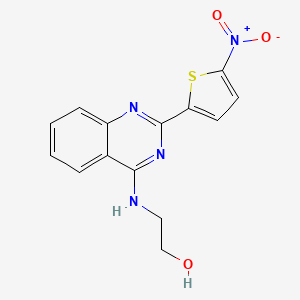



![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)
